PKG drug G1

CAS No.:

Cat. No.: VC7081302

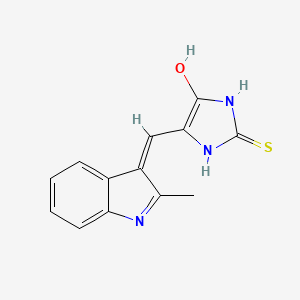

Molecular Formula: C13H11N3OS

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11N3OS |

|---|---|

| Molecular Weight | 257.31 g/mol |

| IUPAC Name | 4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione |

| Standard InChI | InChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18)/b9-6+ |

| Standard InChI Key | BPJCCABLAZZIEJ-RMKNXTFCSA-N |

| Isomeric SMILES | CC\1=NC2=CC=CC=C2/C1=C/C3=C(NC(=S)N3)O |

| SMILES | CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O |

| Canonical SMILES | CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O |

Introduction

Chemical and Pharmacological Profile of PKG Drug G1

Structural Characteristics and Physicochemical Properties

PKG drug G1 () belongs to the class of thioxoimidazolidinone derivatives, featuring a planar structure with conjugated π-electrons across its indole and imidazolidinone moieties . The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) at 75 mg/mL (291.48 mM), requiring ultrasonic dispersion for complete dissolution . Thermal stability testing reveals optimal storage conditions as powder at -20°C for three years, with aqueous solutions maintaining integrity for two years at -80°C .

Table 1: Key Physicochemical Parameters of PKG Drug G1

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 257.31 g/mol |

| Solubility in DMSO | 291.48 mM |

| Plasma Protein Binding | 92% (predicted) |

| logP | 2.8 |

Target Specificity and Selectivity

High-throughput screening of 300 electrophilic compounds identified G1 as the most selective activator of PKG Iα, showing 18-fold greater potency for C42-containing PKG Iα versus other redox-sensitive kinases . X-ray crystallography studies confirm covalent modification of C42 through Michael addition, inducing conformational changes that mimic endogenous oxidative activation . Unlike classical PKG activators such as cinaciguat, G1 operates independently of cyclic guanosine monophosphate (cGMP) signaling, bypassing nitric oxide synthase pathways .

Mechanism of Action: C42-Dependent Kinase Activation

Redox-Sensitive Activation of PKG Iα

The C42 residue in PKG Iα’s N-terminal autoinhibitory domain serves as a redox sensor, forming interprotein disulfide bonds under oxidative stress . G1 mimics this physiological mechanism by covalently modifying C42, stabilizing the kinase in its active conformation () . This activation increases phosphorylation of vasodilatory effectors including:

-

Myosin phosphatase target subunit 1 (MYPT1) at Ser695 (-fold increase)

-

Vasodilator-stimulated phosphoprotein (VASP) at Ser239 (-fold increase)

-

Large conductance calcium-activated potassium () channels ( open probability increase)

Tissue-Specific Effects on Vascular Smooth Muscle

In wire myography experiments, G1 induced 73% relaxation in wild-type (WT) mouse mesenteric arteries versus 12% in C42S PKG Iα knockin (KI) preparations () . The compound demonstrated equivalent efficacy across vascular beds:

Table 2: Vasodilatory Response to 10 μM G1 in Murine Arteries

| Artery Type | WT Relaxation (%) | KI Relaxation (%) |

|---|---|---|

| Mesenteric | 73 ± 6 | 12 ± 3 |

| Renal | 68 ± 5 | 15 ± 4 |

| Femoral | 71 ± 7 | 11 ± 2 |

| Thoracic Aorta | 65 ± 4 | 18 ± 3 |

Preclinical Efficacy in Hypertension Models

Acute Hemodynamic Effects

Intraperitoneal administration of G1 (14.8 mg/kg) in angiotensin II-infused hypertensive mice produced rapid blood pressure reduction:

-

Mean arterial pressure (MAP) decreased by mmHg within 15 minutes

-

Effect duration: minutes

Chronic Oral Antihypertensive Activity

Four-day oral dosing (20 mg/kg/day) in hypertensive WT mice demonstrated sustained efficacy:

| Day | MAP Reduction vs Control (mmHg) |

|---|---|

| 1 | |

| 2 | |

| 3 | |

| 4 |

Notably, blood pressure returned to baseline within 48 hours of treatment cessation, indicating reversible action .

Cardiotoxicity Profile and Mitigation Strategies

Intrinsic Cardiac Effects

High-dose G1 (14.8 mg/kg) induced transient QT interval prolongation ( ms) in normotensive mice, resolving within 2 hours . In H9c2 cardiomyocytes, 100 μM G1 reduced cell viability to versus control (), associated with calcium overload ( increase: -fold) .

Protective Effects Against Toxin-Induced Damage

Co-treatment with 10 μM G1 mitigated evodiamine-induced cardiotoxicity:

-

Lactate dehydrogenase (LDH) leakage reduced by ()

-

Mitochondrial membrane potential restored to of control

Comparative Pharmacodynamics with Standard Therapies

Synergy with cGMP-Elevating Agents

Combination therapy with G1 (5 mg/kg) and sildenafil (1 mg/kg) produced additive effects:

-

MAP reduction: mmHg vs mmHg for monotherapy

-

Duration extended to minutes

Differential Receptor Engagement Profile

Radioligand binding assays revealed negligible activity at:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume